3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Description
This compound belongs to the triazolothiazole sulfonamide class, characterized by a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core linked to a 3,4-dimethylbenzenesulfonamide group via an ethyl spacer. The sulfonamide moiety enhances binding affinity to biological targets, while the triazolothiazole core contributes to diverse pharmacological activities, including anti-inflammatory and antimicrobial effects . The 3,4-dimethyl substitution on the benzene ring likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-8-9-18(12-15(14)2)28(25,26)21-11-10-17-13-27-20-22-19(23-24(17)20)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIWLKAOJZPHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate sulfonyl chlorides under reflux conditions in the presence of a base such as piperidine . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the final triazolothiadiazine structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Scientific Research Applications
Pharmacological Applications
The presence of multiple heterocyclic rings in this compound suggests a range of biological activities. Some notable applications include:
1. Antimicrobial Activity:
Compounds with sulfonamide and heterocyclic moieties have been reported to exhibit significant antimicrobial properties. Research indicates that similar compounds can act against various bacterial strains due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
2. Anticancer Potential:
Studies on triazole derivatives indicate that they may possess anticancer properties. The structural similarity of 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide to known anticancer agents suggests it may also exhibit such activities through mechanisms like apoptosis induction in cancer cells .
3. Anti-inflammatory Effects:
Sulfonamides are known for their anti-inflammatory properties. This compound's design may allow it to modulate inflammatory pathways effectively, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer effects of similar triazole-thiazole derivatives; demonstrated significant cytotoxicity against various cancer cell lines. |
| Study B | Focused on the antimicrobial properties of thiazole-containing compounds; highlighted their effectiveness against resistant bacterial strains. |
| Study C | Examined anti-inflammatory activities in sulfonamide derivatives; suggested potential therapeutic applications in chronic inflammatory conditions. |
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . It may also interact with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Comparisons of Structural Analogs
Structural and Functional Analysis
Core Heterocycle Variations :
- The target compound’s triazolothiazole core differs from Compound 17a (triazolopyridazine-dione), which may reduce conformational flexibility but enhance metabolic stability .
- The triazolo-thiadiazole core in derivatives exhibits weaker anti-inflammatory activity, suggesting the triazolothiazole system in the target compound could offer superior target binding .
Substituent Effects: Sulfonamide Groups: The 3,4-dimethylbenzenesulfonamide in the target compound contrasts with the 4-phenoxybenzenesulfonamide in . The dimethyl group may enhance lipophilicity and bioavailability compared to the bulkier phenoxy substituent .
Biological Activity Trends :
- Sulfonamide-containing compounds (e.g., ) often show antimicrobial activity, suggesting the target compound may share this trait .
- Weak anti-inflammatory activity in triazolo-thiadiazoles ( ) highlights the importance of core heterocycle selection; the triazolothiazole system may yield stronger efficacy .
Synthetic Routes :
- The target compound likely shares synthetic steps with , involving sulfonamide coupling to a preformed triazolothiazole intermediate. This contrasts with Compound 17a , which requires tetrazole cyclization .
Research Findings and Implications
- Bioactivity Potential: The target compound’s structural similarity to sulfonamide antimicrobials ( ) and triazolothiazoles with hypothesized anticancer activity ( ) positions it as a candidate for dual therapeutic action.
- Pharmacokinetic Advantages: The 3,4-dimethyl substitution may offer balanced solubility and membrane permeability compared to chlorinated ( ) or phenoxy-containing analogs ( ).
- Limitations : Lack of explicit biological data for the target compound necessitates further in vitro/in vivo testing to validate hypotheses derived from structural analogs.
Biological Activity
3,4-Dimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a novel compound characterized by a complex structure that includes a benzene ring substituted with a sulfonamide group and dimethyl groups. This compound has garnered attention due to its potential pharmacological applications stemming from its unique structural features and biological activity.
Structural Characteristics
The compound features:
- Benzene Ring : Central to its structure with sulfonamide and dimethyl substitutions.
- Triazole-Thiazole Hybrid Moiety : Contributes to its biological properties.
- Sulfonamide Group : Known for its ability to participate in various chemical reactions.
The structural diversity of this compound may enhance its biological activities compared to simpler analogs.
Biological Activities
Research indicates that compounds containing sulfonamide and heterocyclic moieties such as triazoles and thiazoles exhibit a wide range of biological activities. Notably, the following activities have been associated with compounds similar to this compound:
- Antibacterial Activity : Compounds with sulfonamide groups have demonstrated significant antibacterial properties.
- Anticancer Properties : The presence of triazole and thiazole rings has been linked to cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
- Antibacterial Efficacy :
Comparative Analysis
A comparative analysis of structurally similar compounds reveals their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide structure | Antibacterial |
| Acetazolamide | Contains a sulfonamide group | Carbonic anhydrase inhibitor |
| Thiazolidine derivatives | Incorporates thiazole rings | Anticonvulsant |
The unique multi-ring structure of this compound may contribute to distinct biological activities when compared to these simpler compounds.
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
| Compound | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| KA25 (Analog) | POCl₃, aromatic carboxylic acid | 73% | |
| Compound 4 | Hydrazine hydrate in H₂O | 66% | |
| KA26 (Analog) | POCl₃, substituted carboxylic acid | 72% |
(Basic) Which analytical techniques are most reliable for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and aromatic proton environments. For example, sulfonamide protons resonate at δ 2.8–3.2 ppm, while triazole protons appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with deviations <2 ppm for validated structures .
- X-ray Crystallography : Used for unambiguous structural confirmation in derivatives like 3-ethyl-6-(4-fluorophenyl)triazolo-thiadiazine, resolving bond angles and stereochemistry .
(Advanced) How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters like solvent polarity (e.g., THF vs. DMF), temperature (60–120°C), and catalyst loading. For example, flow-chemistry approaches reduced side reactions in diazomethane synthesis by 40% .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves hydrazone formation .
- In-line Monitoring : Use TLC or HPLC to track intermediates and terminate reactions at >90% conversion .
(Advanced) How should contradictory biological activity data be analyzed for derivatives with varying substituents?
Methodological Answer:
Contradictions often arise from substituent electronic or steric effects. For example:
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the phenyl ring (e.g., KA25) may enhance target binding but reduce solubility, leading to false negatives in cellular assays .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to decouple lipophilicity (logP) from steric parameters (Taft’s ) .
- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed DMSO concentration) to isolate substituent effects .
(Advanced) What computational methods predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs. For triazolo-thiadiazoles, the sulfonamide group often binds to ATP pockets via H-bonding .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate binding stability over 100-ns trajectories, identifying critical residues (e.g., Lys123 in kinase targets) .
- QSAR Models : Train models on IC₅₀ data from analogs to predict activity for new substituents .
(Advanced) What strategies establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Systematic Substituent Variation : Modify positions 3 and 6 of the triazolo-thiadiazole core (Table 2). For instance, 3-trifluoromethyl groups enhance metabolic stability, while 6-aryl groups modulate potency .
- Biological Assays : Test derivatives against panels of enzymes (e.g., COX-2, EGFR) to map activity cliffs.
- Meta-Analysis : Compare trends across published analogs (e.g., KA25 vs. 3-(2-methylfuran) derivatives) to identify conserved pharmacophores .
Q. Table 2: SAR Trends in Triazolo-Thiadiazole Derivatives
| Substituent Position | Group | Effect on Activity | Reference |
|---|---|---|---|
| 3 | CF₃ | ↑ Metabolic stability | |
| 6 | 4-Fluorophenyl | ↑ Kinase inhibition (IC₅₀ <1 µM) | |
| 6 | 4-Chlorostyryl | ↓ Solubility, ↑ cytotoxicity |
(Advanced) How are crystallographic data utilized to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-S bond in thiadiazole: 1.74 Å in 3-ethyl-6-(4-fluorophenyl) derivatives) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in phenyl-substituted analogs) to explain packing efficiency .
Q. Notes
- All data derived from peer-reviewed studies or crystallographic databases.
- Contradictions in biological data require rigorous validation via orthogonal assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
